molecular formula C10H13F3O2 B2756402 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2241140-91-8

2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2756402
CAS No.: 2241140-91-8
M. Wt: 222.207
InChI Key: DJNCULILOHKXIJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid is a chemical compound with the molecular formula C10H13F3O2 and a molecular weight of 222.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclo[2.2.2]octane ring system, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

Safety and Hazards

The safety information available indicates that “2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid” is associated with certain hazards. The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.2]octane derivatives with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base can introduce the trifluoromethyl group onto the bicyclo[2.2.2]octane ring . The resulting intermediate can then be oxidized to form the carboxylic acid derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the carboxylic acid group.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid can be compared with other similar compounds, such as:

    Bicyclo[2.2.2]octane-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid: The position of the trifluoromethyl group is different, which can affect its reactivity and interactions.

    Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Contains two carboxylic acid groups, leading to different applications and reactivity.

Properties

IUPAC Name

2-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O2/c11-10(12,13)9(8(14)15)5-6-1-3-7(9)4-2-6/h6-7H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNCULILOHKXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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